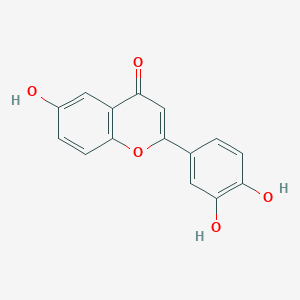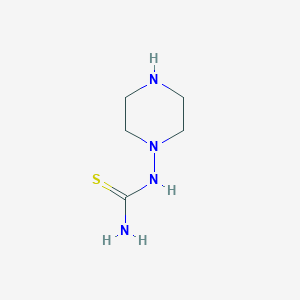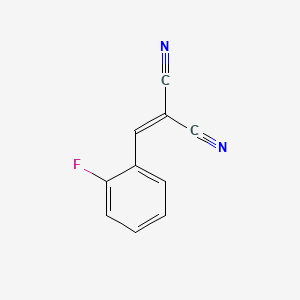
2,3,4-Tribromodiphenyl ether
Overview
Description
2,3,4-Tribromodiphenyl ether (Tribromodiphenyl ether or TBE) is an organic compound of bromine, carbon, and oxygen with the chemical formula C12H7Br3O. It is a member of the brominated diphenyl ether (BDE) family of compounds, which are widely used as flame retardants in consumer products. TBE has been used in the manufacture of plastics, textiles, and electronics, and as a flame retardant in polyurethane foam. It is also used in the production of adhesives, sealants, and coatings.
Scientific Research Applications
Atmospheric and Water Solution Fate
- OH-Initiated Oxidation Mechanisms and Kinetics : The study by Cao et al. (2013) focused on 2,4,4'-Tribrominated diphenyl ether (BDE-28), a polybrominated diphenyl ether (PBDE) similar to 2,3,4-Tribromodiphenyl ether. It examined its fate in both atmospheric and water solutions. The findings revealed that the interaction with OH radicals is highly feasible, particularly at the less-brominated phenyl ring, leading to the formation of hydroxylated dibrominated diphenyl ethers (OH-PBDEs) and Polybrominated dibenzo-p-dioxins (PBDDs). The study provides insights into the environmental behavior of such compounds (Cao et al., 2013).
Environmental Concentrations and Degradation
Tribromophenoxy Flame Retardants in the Atmosphere : A study by Ma et al. (2012) investigated atmospheric concentrations of several brominated flame retardants, including compounds with tribromophenoxy moieties. This research contributes to understanding the distribution and environmental impact of these compounds in the Great Lakes region (Ma et al., 2012).
Debromination by Nanoscale Zerovalent Iron : Zhuang et al. (2010) examined the debromination of this compound (BDE 21) using nanoscale zerovalent iron particles (nZVI). The study revealed effective debromination to less brominated compounds and diphenyl ether, offering insights into potential remediation methods for PBDE-contaminated environments (Zhuang et al., 2010).
Biodegradation in Soil : Research by Nyholm et al. (2010) focused on the biodegradation kinetics of various brominated flame retardants, including 2,4,4'-tribromodiphenyl ether, in both aerobic and anaerobic soil. The study provides valuable information on the environmental degradation pathways of these compounds (Nyholm et al., 2010).
Photodegradation Studies
Transformation Under UV Irradiation : A study by Wang et al. (2013) on the commercial brominated flame retardant BDE-47 (2,2',4,4'-tetrabromodiphenyl ether) provides insights into the degradation and transformation of PBDEs under UV irradiation. The study observed the formation of less-brominated BDE analogs, contributing to our understanding of the photodegradation pathways of such compounds (Wang et al., 2013).
Photodegradation in Surfactant Solutions : Li et al. (2008) investigated the photodegradation of 2,2',4,4'-terabromodiphenyl ether (BDE-47) in nonionic surfactant solutions under UV irradiation. The study enhances our understanding of the potential for surfactant-aided soil washing followed by photodestruction as a remediation technology for PBDE-contaminated soils (Li et al., 2008).
Applications in Analytical Chemistry
- Traces in Environmental Samples : Okumura and Nishikawa (1996) developed a method for determining traces of triclosan (2,4,4'-trichloro-2'-hydroxydiphenyl ether) and its derivatives in environmental samples. This research aids in the monitoring and analysis of these compounds in environmental matrices (Okumura & Nishikawa, 1996).
Other Studies
- Antibacterial Efficacy of Triclosan-Incorporated Polymers : Kalyon and Olgun (2001) investigated the antibacterial efficacy of triclosan (2, 4, 4'-trichloro-2'-hydroxydiphenyl ether) incorporated into polymers, exploring its potential use in hospital environments. This study contributes to the field of biomedical materials and infection control (Kalyon & Olgun, 2001).
Safety and Hazards
Safety data sheets suggest that 2,3,4-Tribromodiphenyl ether can cause serious eye damage and is very toxic to aquatic life. It is recommended to avoid release to the environment and to wear eye protection. If in contact with eyes, it is advised to rinse cautiously with water for several minutes and seek medical attention immediately .
Mechanism of Action
Target of Action
It’s known that polybrominated diphenyl ethers (pbdes), a group to which this compound belongs, are structurally related to polychlorinated biphenyl (pcbs) and thyroid hormones . This suggests that they may interact with similar biological targets, potentially influencing endocrine function .
Mode of Action
The mode of action of 2,3,4-Tribromodiphenyl ether involves electron capture followed by the release of the bromide anion and a radical . This process, known as reductive debromination, results in the elimination of bromide ions from the molecule . The debromination preference for the bromine substituted positions was theoretically evaluated as meta-Br > ortho-Br > para-Br .
Biochemical Pathways
Studies on similar compounds suggest that they can undergo photodegradation, leading to the formation of various photoproducts . For instance, ether bond cleavage is a dominant pathway for the direct photolysis and photooxidation reactions, leading to 2,4-dibromophenol as the dominant product .
Pharmacokinetics
Given its molecular weight of 406895 Da , it falls within the range typically associated with good bioavailability according to Lipinski’s rule of five.
Result of Action
The primary result of the action of this compound is the generation of a radical and the release of bromide ions . This process, known as reductive debromination, can lead to the formation of less brominated congeners or diphenyl ether .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of a solvent makes the electron-induced reductive debromination of the compound significantly more advantageous . The stabilization effect of the solvent on the reaction intermediates would make the electron attachment and dissociation relatively effective in comparison with the results from the gas-phase calculations .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,3,4-Tribromodiphenyl ether are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that this compound can undergo reductive debromination, a process that involves the removal of bromine atoms and the formation of a radical species .
Cellular Effects
This compound can have various effects on cells and cellular processes. For example, it has been suggested that this compound can influence glucose metabolism, thyroid function, and potentially affect cancer risk . It has also been shown to induce changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple pathways. One key aspect is its ability to undergo electron capture, followed by the release of a bromide anion and a radical . This process can lead to various downstream effects, including changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it has been shown that exposure to this compound can lead to increased risk of death from cancer during follow-up . This suggests that the compound’s effects may not be immediate, but rather manifest over a longer period of time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been shown that exposure to this compound can lead to changes in behavior in zebrafish larvae . The specific effects can depend on the dosage, with different outcomes observed at different exposure levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. For example, it has been suggested that this compound can undergo debromination, a process that involves the removal of bromine atoms . This process can lead to the formation of various metabolites, which can have their own effects on cells and organisms .
properties
IUPAC Name |
1,2,3-tribromo-4-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-9-6-7-10(12(15)11(9)14)16-8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWRVYYPLRPDOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C=C2)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879856 | |
| Record name | BDE-21 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
337513-67-4 | |
| Record name | 2,3,4-Tribromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-21 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-TRIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63303WIZ7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole](/img/structure/B3031343.png)

![2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Chloride](/img/structure/B3031350.png)
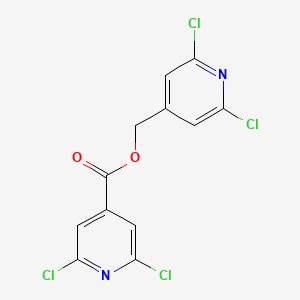

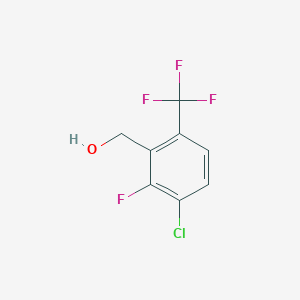
![[3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl]methanamine](/img/structure/B3031354.png)
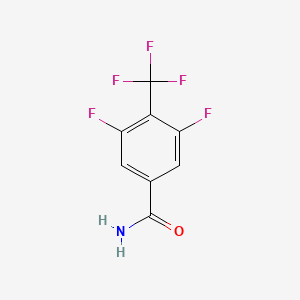

![3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B3031359.png)
